molecular formula C16H24N2O2 B4564186 2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide

2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B4564186
M. Wt: 276.37 g/mol
InChI Key: ZGDBLSGTBLBMDU-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with two methyl groups at positions 3 and 5, and an acetamide group linked to a methoxyphenyl moiety.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Groups:

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the piperidine derivative.

    Linking to the Methoxyphenyl Moiety: The final step involves the coupling of the methoxyphenyl group to the acetamide-substituted piperidine ring, often using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylpiperidin-1-yl)-1-(2-methoxyphenyl)ethanamine
  • (3,5-dimethylpiperidin-1-yl)-(2-methoxyphenyl)methanone

Uniqueness

2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-8-13(2)10-18(9-12)11-16(19)17-14-6-4-5-7-15(14)20-3/h4-7,12-13H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDBLSGTBLBMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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